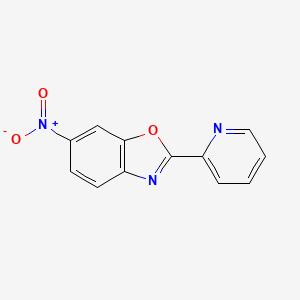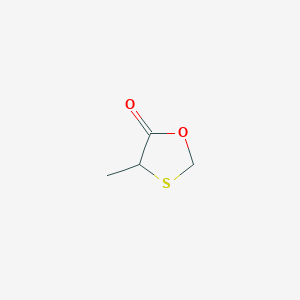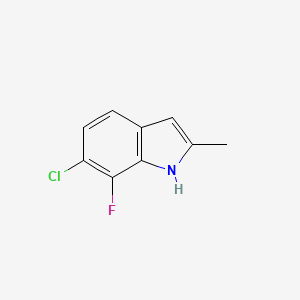
6-Chloro-7-fluoro-2-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-fluoro-2-methyl-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, characterized by the presence of chlorine, fluorine, and a methyl group on the indole ring, is of interest for its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-fluoro-2-methyl-1H-indole typically involves the introduction of chlorine and fluorine atoms onto the indole ring. One common method is the electrophilic substitution reaction, where the indole ring is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 2-methylindole with N-chlorosuccinimide (NCS) and Selectfluor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic substitution reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-7-fluoro-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce dehalogenated indoles.
Applications De Recherche Scientifique
6-Chloro-7-fluoro-2-methyl-1H-indole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-fluoro-2-methyl-1H-indole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-2-methyl-1H-indole
- 7-Chloro-2-methyl-1H-indole
- 6-Chloro-2-methyl-1H-indole
Uniqueness
6-Chloro-7-fluoro-2-methyl-1H-indole is unique due to the simultaneous presence of both chlorine and fluorine atoms on the indole ring. This dual substitution can impart distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C9H7ClFN |
|---|---|
Poids moléculaire |
183.61 g/mol |
Nom IUPAC |
6-chloro-7-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-6-2-3-7(10)8(11)9(6)12-5/h2-4,12H,1H3 |
Clé InChI |
XCWAYNHHAMTDGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N1)C(=C(C=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




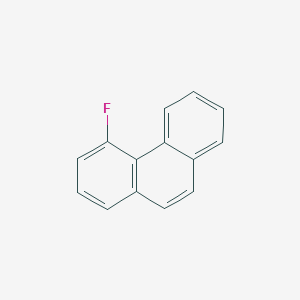
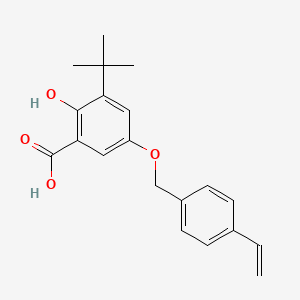
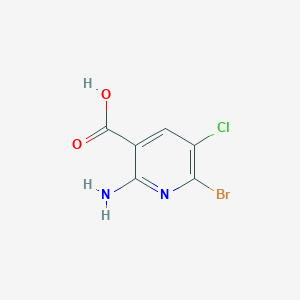
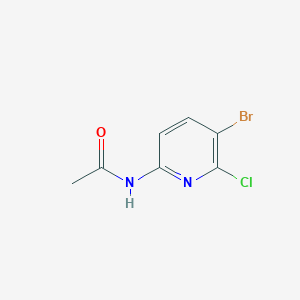
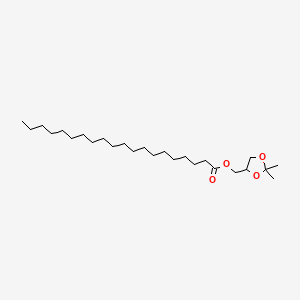
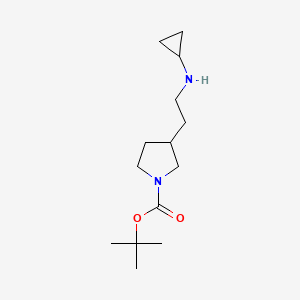
![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13978880.png)
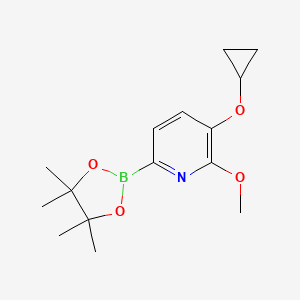
![2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole](/img/structure/B13978895.png)
![5-[(3-Aminophenyl)(hydroxy)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13978896.png)
